The compound with the molecular formula C11H11BrN2S is known as N-[(5-bromothiophen-2-yl)methyl]amine. It features a bromine atom attached to a thiophene ring, which contributes to its unique chemical properties. This compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and material science.
This compound is classified under organic compounds, specifically as a substituted thiophene derivative. It is often utilized in the synthesis of pharmaceuticals and agrochemicals due to its biological activity and structural characteristics. The molecular weight of C11H11BrN2S is approximately 283.19 g/mol .
The synthesis of C11H11BrN2S can be achieved through several methods, including:
The synthesis typically requires controlled conditions, including temperature and reaction time, to ensure high yields and purity of the product. Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.
The molecular structure of C11H11BrN2S consists of:
C11H11BrN2S can participate in various chemical reactions, including:
These reactions are typically facilitated by catalysts or specific reagents that promote the desired transformations while minimizing side reactions.
The mechanism of action for C11H11BrN2S primarily involves its interaction with biological targets, such as enzymes or receptors. The amine group can engage in hydrogen bonding or nucleophilic attack, influencing biological pathways.
Studies have indicated that compounds similar to C11H11BrN2S exhibit activities such as anti-inflammatory or antimicrobial effects, although specific data on this compound's mechanisms may require further research .
Relevant data from safety data sheets indicate that handling should follow standard laboratory protocols due to potential hazards associated with brominated compounds .
C11H11BrN2S finds applications in:
Research continues into its potential uses in various fields, highlighting its significance within organic chemistry and related disciplines .
Brominated thiazole derivatives constitute a pharmaceutically significant class with validated bioactivity across anticancer, antimicrobial, and enzyme-modulatory domains. The C₁₁H₁₁BrN₂S scaffold specifically demonstrates three key pharmacological advantages:
Targeted Enzyme Inhibition: As exemplified by p-bromotetramisole (a C₁₁H₁₁BrN₂S derivative), these compounds act as potent non-competitive inhibitors of alkaline phosphatase isozymes. Inhibition occurs through binding at allosteric sites, inducing conformational changes that suppress hydrolytic activity essential for phosphate metabolism. This mechanism is leveraged in biochemical assays to distinguish tissue-specific phosphatase isoforms [8].
Anticancer Potency: Structural analogues featuring thiazole-pyridine hybrids exhibit nanomolar cytotoxicity against leukemia (HL-60, IC₅₀ = 0.57 μM) and colon carcinoma models. Activity correlates with induction of DNA instability through PARP1-mediated pathways, as evidenced by cytotoxicity reduction (>50%) upon co-administration with PARP inhibitors like Fluzaparib [3].
Overcoming Drug Resistance: The thiazole core enables interactions with multidrug resistance (MDR) transporters, particularly P-glycoprotein. Modifications at C4/C5 positions of the thiazole ring enhance binding to hydrophobic domains of efflux pumps, potentially reversing chemoresistance—a property observed in acridine-thiazole hybrids but underexplored in brominated variants [6].
Table 1: Anticancer Activity of Representative Thiazole Hybrids
Compound | Cancer Cell Line | IC₅₀ (μM) | Mechanistic Insight |
---|---|---|---|
Pyridine-thiazole hybrid 3 | HL-60 (leukemia) | 0.57 | PARP1 inhibition, DNA destabilization |
Dasatinib (approved drug) | BCR-ABL+ leukemia | 0.013 | BCR-ABL kinase inhibition |
Acridone-thiazole derivative | PC-3M (prostate) | 0.89 | Topoisomerase II inhibition |
The molecular architecture of C₁₁H₁₁BrN₂S derivatives confers distinctive physicochemical and biomolecular recognition properties:
Crystal Packing and Tautomerism: X-ray diffraction analyses of analogous compounds (e.g., 3DMF solvate) reveal planar amidine groups [-N=C-NH-] within thiazole-pyridine hybrids. The amine nitrogen (N-H) consistently acts as a hydrogen-bond donor, forming intermolecular bridges with carbonyl oxygens (D···A distance: 2.84 Å, ∠D-H···A: 175°). This stabilizes *anti-conformations essential for DNA minor-groove binding [3] [8].
Stereoelectronic Effects: Bromine substitution at the para-position of the phenyl ring induces:
Table 2: Structurally Characterized C₁₁H₁₁BrN₂S Derivatives
Compound | Hybrid System | Space Group | Key Structural Feature |
---|---|---|---|
(-)-p-Bromotetramisole oxalate | Imidazo[2,1-b]thiazole | P1̄ | Chiral center at C6, oxalate H-bonding |
4-Bromodexamisole | Thiazole-benzene | Undetermined | Bromophenyl at C2, free amine at C4 |
6-(4-Bromophenyl)imidazo[2,1-b]thiazole | Fused bicyclic | Undetermined | Planar aromatic system, Br···S contacts |
Despite therapeutic promise, fundamental and applied challenges persist in C₁₁H₁₁BrN₂S research:
PROTAC linker integration for targeted protein degradation [4] [7]
Synthetic Methodology Gaps: Key limitations include:
Table 3: Emerging Research Directions for C₁₁H₁₁BrN₂S Analogues
Research Gap | Innovation Opportunity | Current Limitation |
---|---|---|
Antifungal target engagement | Dual-action inhibitors of β-glucan/CYP51 | Candida auris resistance to azoles |
PROTAC linker design | Piperazine/pyridazine heterocyclic linkers | Poor in vivo pharmacokinetics |
Boron-heterocycle hybridization | Carborane-thiazole conjugates | No synthetic routes reported |
Concluding Remarks
C₁₁H₁₁BrN₂S exemplifies the strategic integration of halogens and heterocycles for biologically active small molecules. Its structural plasticity enables precise modulation of enzyme kinetics and nucleic acid interactions, though opportunities abound in expanding target profiles, boron-based variants, and advanced delivery systems. Future research must prioritize enantioselective synthesis, heterocycle-specific PROTAC engineering, and mechanistic studies against underexplored targets like fungal synthases and undruggable oncoproteins.
CAS No.: 17869-27-1
CAS No.: 942-51-8
CAS No.: 1326-83-6
CAS No.:
CAS No.:
CAS No.: